BLU-945

Description

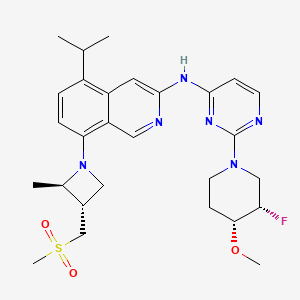

Tigozertinib is a fourth-generation, orally bioavailable, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, tigozertinib targets, binds to and inhibits the activity of EGFR with C797S triple mutations including ex19del/T790M/C797S and L858R/T790M/C797S, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. This compound inhibits mutated forms of EGFR with C797S mutation, which prevents covalent bond formation with third-generation EGFR inhibitors leading to drug resistance. This compound may have enhanced anti-tumor effects in tumors with C797S-mediated resistance when compared to other EGFR tyrosine kinase inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl]-8-[(2R,3S)-2-methyl-3-(methylsulfonylmethyl)azetidin-1-yl]-5-propan-2-ylisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33)/t18-,19-,23+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMFPAAAIVQRRD-BCGVJQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CC[C@H]([C@H](C5)F)OC)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2660250-10-0 | |

| Record name | BLU-945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2660250100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLU-945 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA4PTH5HL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BLU-945: A Fourth-Generation EGFR Inhibitor for Treatment-Resistant NSCLC

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has seen significant treatment advances with the development of tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the T790M and C797S mutations, poses a significant clinical challenge, limiting the efficacy of existing therapies like osimertinib. BLU-945 is an investigational, orally bioavailable, fourth-generation EGFR TKI specifically designed to address these resistance mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical and early clinical activity, selectivity, and impact on downstream signaling pathways in NSCLC.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

EGFR-activating mutations, such as exon 19 deletions (ex19del) and the L858R point mutation, are key oncogenic drivers in a subset of NSCLC. While first, second, and third-generation EGFR TKIs have improved patient outcomes, acquired resistance is nearly inevitable. Resistance to first and second-generation TKIs is often driven by the T790M "gatekeeper" mutation. Osimertinib, a third-generation TKI, is effective against T790M-positive tumors but is susceptible to the emergence of the C797S mutation, for which there are no approved targeted therapies. This compound was developed to potently and selectively inhibit EGFR harboring both activating and resistance mutations, including the double T790M and triple T790M/C797S mutant forms.

Mechanism of Action of this compound

This compound is a potent, reversible, and selective inhibitor of mutant EGFR. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.

Kinase Selectivity and Potency

Preclinical studies have demonstrated that this compound exhibits sub-nanomolar potency against triple-mutant EGFR (harboring activating mutations plus T790M and C797S). Crucially, it displays a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, with a reported selectivity of over 900-fold. This selectivity is critical for minimizing off-target toxicities commonly associated with EGFR inhibitors that also inhibit WT EGFR, such as skin rash and diarrhea. Kinome-wide scanning has shown that this compound is highly selective, inhibiting only 1% of the kinome at a concentration of 3 μM, which supports its potential for combination therapies.

Inhibition of EGFR Signaling Pathways

Upon binding of a ligand, such as an epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two primary pathways implicated in EGFR-driven tumorigenesis are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Activation of these pathways leads to increased cell proliferation, survival, and differentiation.

This compound effectively inhibits the phosphorylation of EGFR, thereby blocking the activation of these critical downstream signaling molecules. In preclinical models, treatment with this compound has been shown to reduce the phosphorylation of EGFR, AKT, ERK, and S6 kinase (S6K) in cell lines harboring EGFR resistance mutations.

Preclinical and Clinical Activity

In Vitro Studies

Cell-based assays have confirmed the potent and selective activity of this compound. In engineered Ba/F3 cell lines expressing various EGFR mutations, this compound demonstrated nanomolar anti-proliferative activity, particularly against the triple-mutant EGFR (ex19del/T790M/C797S and L858R/T790M/C797S), where osimertinib showed limited efficacy.

Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound in Engineered and Patient-Derived Cell Lines

| Cell Line / EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| Ba/F3 EGFR ex19del/T790M/C797S | 15 | >1000 | |

| Ba/F3 EGFR L858R/T790M/C797S | 6 | >1000 | |

| YU-1182 (Patient-Derived) EGFR L858R/C797S | 293 | >1000 |

In Vivo Studies

In patient-derived xenograft (PDX) models of NSCLC with acquired resistance to osimertinib, oral administration of this compound as a monotherapy resulted in significant tumor regression. Notably, in a PDX model harboring the EGFR ex19del/T790M/C797S mutations, this compound led to substantial tumor growth inhibition. Combination studies with osimertinib or gefitinib also showed enhanced anti-tumor activity in triple-mutant PDX models. Furthermore, this compound demonstrated activity in an intracranial disease model, suggesting its ability to penetrate the blood-brain barrier.

Clinical Trials

The Phase 1/2 SYMPHONY trial (NCT04862780) was initiated to evaluate the safety, tolerability, and anti-tumor activity of this compound as a monotherapy and in combination with osimertinib in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy. Initial results from the dose-escalation portion of the trial showed that this compound was generally well-tolerated and demonstrated early signs of clinical activity, both as a single agent and in combination with osimertinib. Dose-dependent reductions in EGFR T790M and C797S mutant allele circulating tumor DNA (ctDNA) levels were observed, confirming on-target activity. While tumor shrinkage was observed, responses to monotherapy were not always durable, potentially due to tumor heterogeneity.

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard techniques and manufacturer's instructions; specific parameters may have been optimized by the original researchers.

Cell Viability Assay

The anti-proliferative activity of this compound is typically assessed using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega).

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the number of viable cells.

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere or form spheroids.

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® 3D Reagent is added to each well.

-

The plate is agitated to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

EGFR Phosphorylation Assay

The inhibition of EGFR phosphorylation by this compound can be quantified using an immunoassay such as the AlphaLISA® SureFire® Ultra™ Human Phospho-EGFR (Tyr1068) Detection Kit.

Principle: This is a bead-based immunoassay that measures the level of phosphorylated EGFR in cell lysates. The signal generated is proportional to the amount of phosphorylated target protein.

General Protocol:

-

Cells are cultured and treated with this compound or a control.

-

Cells are lysed to release cellular proteins.

-

The cell lysate is incubated with AlphaLISA® Acceptor beads conjugated to an antibody specific for phosphorylated EGFR.

-

Biotinylated anti-EGFR antibody and Streptavidin-coated Donor beads are added.

-

In the presence of phosphorylated EGFR, the beads are brought into close proximity.

-

Upon laser excitation, a luminescent signal is generated and measured.

Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound is evaluated using PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.

General Protocol:

-

Tumor tissue from an NSCLC patient is surgically implanted into immunocompromised mice.

-

Once the tumors are established and reach a specific size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules.

-

Tumor volume and mouse body weight are monitored regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising fourth-generation EGFR TKI with a mechanism of action tailored to overcome the most common on-target resistance mutations that arise during treatment for EGFR-mutant NSCLC. Its high potency against triple-mutant EGFR and selectivity over wild-type EGFR represent a significant step forward in the development of targeted therapies for this patient population. Preclinical and early clinical data have demonstrated its ability to inhibit the EGFR signaling pathway and induce tumor regression. Further clinical investigation is ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, to provide a durable clinical benefit for patients with treatment-resistant NSCLC.

BLU-945: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of the EGFR C797S mutation poses a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to third-generation tyrosine kinase inhibitors (TKIs) like osimertinib. BLU-945 is a novel, potent, and selective fourth-generation EGFR TKI designed to address this unmet need. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and early clinical data, and key experimental methodologies for its evaluation. By targeting EGFR mutations, including the C797S variant, while sparing wild-type EGFR, this compound demonstrates significant anti-tumor activity in preclinical models and has shown promising early signals of clinical efficacy.[1][2][3] This guide is intended to serve as a resource for researchers and drug development professionals working on novel therapies for EGFR-mutant NSCLC.

Introduction: The Challenge of EGFR C797S-Mediated Resistance

Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of these therapies is often limited by the development of acquired resistance.[4] While third-generation TKIs, such as osimertinib, are effective against the T790M resistance mutation, subsequent mutation at the C797 residue (C797S) leads to resistance to these covalent inhibitors.[5][6] The C797S mutation is a primary on-target resistance mechanism to osimertinib, creating a critical need for new therapeutic strategies.[7][8][9] this compound is a next-generation, reversible, and orally available EGFR TKI developed to inhibit activating and on-target resistance EGFR mutations, including C797S.[1][3][10]

Mechanism of Action

This compound is a potent and highly selective inhibitor of EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M and C797S resistance mutations.[2][5][7] Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine at position 797, this compound is a reversible inhibitor that does not rely on this interaction for its activity.[1] This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation. Furthermore, this compound exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a wider therapeutic window and reduced WT EGFR-related toxicities.[2][7][11]

Signaling Pathway Inhibition

This compound effectively suppresses the downstream signaling pathways activated by mutant EGFR. Upon binding to the ATP-binding pocket of the mutated receptor, it inhibits EGFR autophosphorylation and subsequently blocks the activation of key downstream effectors such as AKT, ERK, and S6K.[1][5] This inhibition ultimately leads to decreased cell proliferation and tumor growth.

Quantitative Data Summary

The preclinical activity of this compound has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against EGFR Mutations

| Cell Line / Assay | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Reference |

| Ba/F3 | ex19del/T790M/C797S | 15 | >1000 | - | [1] |

| Ba/F3 | L858R/T790M/C797S | 6 | >1000 | - | [1] |

| Ba/F3 (pEGFR AlphaLISA) | ex19del/C797S | 108.8 | 8294.4 | 6.7 | [1] |

| Ba/F3 (pEGFR AlphaLISA) | L858R/C797S | 28.9 | 7012.0 | 4.4 | [1] |

| YU-1182 (Patient-derived) | L858R/C797S | 293 | >1000 | - | [1] |

| Enzymatic Assay | L858R/T790M | 0.4 | - | - | [12] |

| Enzymatic Assay | L858R/T790M/C797S | 0.5 | - | - | [12] |

| Enzymatic Assay | Wild-Type | 683 | - | - | [12] |

| Ba/F3 (pEGFR) | L858R/T790M/C797S | 3.2 | - | - | [13] |

| Ba/F3 (pEGFR) | ex19del/T790M/C797S | 4.0 | - | - | [13] |

| H1975 (pEGFR) | L858R/T790M | 1.1 | - | - | [13] |

| A431 (pEGFR, WT) | Wild-Type | 544 | - | - | [12] |

Table 2: In Vivo Antitumor Activity of this compound

| Model | EGFR Mutation | Treatment | Tumor Growth Inhibition | Reference |

| Ba/F3 CDX | L858R/C797S | This compound 100 mg/kg BID | Profound inhibition up to 40 days | [1] |

| YHIM-1094 PDX | ex19del/T790M/C797S | This compound (dose not specified) | Significant tumor regression | [1] |

| YU-1097 PDX | ex19del/T790M/C797S | This compound 100 mg/kg BID | Significant tumor regression | [1] |

| YU-1097 PDX | ex19del/T790M/C797S | This compound 100 mg/kg BID + Osimertinib 25 mg/kg QD | Enhanced antitumor activity | [1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Lines and Cell Culture

-

Ba/F3 Engineered Cell Lines: Murine pro-B Ba/F3 cells were engineered to express various human EGFR mutations (e.g., ex19del/T790M/C797S, L858R/T790M/C797S). These cells are dependent on the expressed EGFR kinase activity for their proliferation and survival.[1]

-

Patient-Derived Cell Lines (PDCs): Cell lines such as YU-1182 (L858R/C797S) were established from patients with EGFR-mutant NSCLC who had developed resistance to osimertinib.[1]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 for parental lines.

In Vitro Assays

This assay measures the effect of the compound on cell proliferation.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with increasing concentrations of this compound, osimertinib, or vehicle control for 72 hours.[1]

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.

-

Data Analysis: Plot cell viability against drug concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.[1]

This assay quantifies the inhibition of EGFR phosphorylation.

-

Cell Treatment: Treat engineered Ba/F3 cells expressing mutant EGFR with various concentrations of this compound, osimertinib, or gefitinib.[1][7]

-

Cell Lysis: Lyse the cells according to the AlphaLISA SureFire Ultra Detection Kit protocol.[7]

-

Detection: Transfer lysates to a 384-well plate and add acceptor and donor beads.

-

Signal Measurement: Read the plate on an EnVision multilabel reader to detect the AlphaLISA signal, which is proportional to the level of phosphorylated EGFR.[7]

-

Data Analysis: Calculate IC50 values for the inhibition of EGFR phosphorylation.[1]

This technique is used to assess the levels of total and phosphorylated proteins in the EGFR signaling pathway.

-

Protein Extraction: Treat cells with this compound or control and then lyse to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, total ERK, pS6K, and a loading control (e.g., β-actin).[1]

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

In Vivo Models

PDX models are established by implanting tumor fragments from a patient into immunodeficient mice.

-

Model Establishment: Implant tumor fragments from NSCLC patients with acquired resistance to EGFR TKIs (e.g., harboring EGFR ex19del/T790M/C797S) subcutaneously into NOD-SCID mice.[1]

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment groups.

-

Treatment Administration: Administer this compound (e.g., 100 mg/kg BID) orally. Other groups may receive vehicle control or other TKIs like osimertinib.[1]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be harvested for further analysis (e.g., pharmacodynamics).[1]

Clinical Development

This compound is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780) in patients with EGFR-mutant metastatic NSCLC.[1][11][14] The study is assessing the safety, tolerability, and efficacy of this compound as a monotherapy and in combination with osimertinib.[15][16] Initial results have shown that this compound is generally well-tolerated and demonstrates signs of clinical activity, including tumor shrinkage and reductions in circulating tumor DNA (ctDNA) of EGFR T790M and C797S mutant alleles.[11][15][17]

Conclusion

This compound is a promising fourth-generation EGFR TKI with a mechanism of action specifically designed to overcome C797S-mediated resistance in NSCLC. Preclinical data robustly demonstrate its potent and selective activity against clinically relevant EGFR mutations while sparing wild-type EGFR.[1][2][7] Early clinical data from the SYMPHONY trial are encouraging, suggesting that this compound, both as a monotherapy and in combination, has the potential to become a valuable therapeutic option for patients who have progressed on third-generation EGFR TKIs.[11][15] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further research and development in the field of targeted cancer therapy.

References

- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase 1/2 Study Targeting Acquired Resistance Mechanisms in Patients with EGFR Mutant Non-Small Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 15. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]

- 16. ascopubs.org [ascopubs.org]

- 17. blueprintmedicines.com [blueprintmedicines.com]

BLU-945: A Deep Dive into its Selectivity Profile for Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is specifically designed to target resistance mutations that arise during cancer treatment, particularly in non-small cell lung cancer (NSCLC). This document collates preclinical data from various sources, presenting it in a structured format to facilitate understanding and further research.

Introduction

The landscape of EGFR-mutated NSCLC treatment has been revolutionized by TKIs. However, the emergence of resistance mutations, such as T790M and C797S, to first, second, and third-generation inhibitors like osimertinib, presents a significant clinical challenge.[1] this compound is a potent, reversible, and orally bioavailable inhibitor that has demonstrated significant activity against EGFR harboring activating mutations (L858R, exon 19 deletion) in combination with T790M and C797S resistance mutations, while notably sparing wild-type (WT) EGFR.[1][2] This high selectivity is crucial for minimizing off-target toxicities and enabling potential combination therapies.[1][3]

Core Mechanism and Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. Its chemical structure is optimized to potently inhibit the double (e.g., L858R/T790M) and triple mutant (e.g., L858R/T790M/C797S) forms of EGFR.[2][4] Preclinical data has consistently shown a high degree of selectivity for these mutant forms over WT EGFR, with reported selectivity of over 450-fold and in some instances, greater than 900-fold.[3][5] This selectivity profile suggests a lower likelihood of dose-limiting toxicities commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[1]

Quantitative Selectivity Profile

The following tables summarize the in vitro biochemical and cellular activity of this compound against various EGFR mutations and WT EGFR. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from multiple preclinical studies.

Table 1: Biochemical Inhibitory Activity of this compound Against Mutant and Wild-Type EGFR

| EGFR Variant | This compound IC50 (nM) | Reference |

| L858R/T790M | 0.4 | [4] |

| L858R/T790M/C797S | 0.5 | [4] |

| Wild-Type | 683 | [4] |

Data from enzymatic assays.

Table 2: Cellular Inhibitory Activity of this compound in Engineered and Patient-Derived Cell Lines

| Cell Line/EGFR Mutation | Assay Type | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Reference |

| Engineered Ba/F3 Cells | |||||

| ex19del/T790M/C797S | pEGFR Inhibition | 4.0 | >1000 | - | [2] |

| L858R/T790M/C797S | pEGFR Inhibition | 3.2 | >1000 | - | [2] |

| ex19del/C797S | pEGFR Inhibition | 108.8 | 8294.4 | 6.7 | [5] |

| L858R/C797S | pEGFR Inhibition | 28.9 | 7012.0 | 4.4 | [5] |

| ex19del/T790M/C797S | Cell Viability | 15 | >1000 | - | [5] |

| L858R/T790M/C797S | Cell Viability | 6 | >1000 | - | [5] |

| Human Cancer Cell Lines | |||||

| NCI-H1975 (L858R/T790M) | pEGFR Inhibition | 1.1 | - | - | [2] |

| A431 (Wild-Type) | pEGFR Inhibition | ~500-fold less potent than in H1975 | - | - | [2] |

| Patient-Derived Cells | |||||

| YU-1097 (ex19del/T790M/C797S) | Cell Viability | 108 | >1000 | - | [6] |

pEGFR refers to phosphorylated EGFR.

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the extensive supplementary materials of publications. The following sections outline the general methodologies used in the preclinical assessment of this compound.

Biochemical Assays for Kinase Inhibition

To determine the direct inhibitory effect of this compound on EGFR kinase activity, enzymatic assays are performed.

-

Principle: Recombinant EGFR protein (both wild-type and various mutant forms) is incubated with a substrate peptide and ATP. The ability of the enzyme to phosphorylate the substrate is measured in the presence of varying concentrations of this compound.

-

General Protocol:

-

Recombinant human EGFR enzymes (e.g., L858R/T790M, L858R/T790M/C797S, WT) are used.

-

This compound is serially diluted and incubated with the EGFR enzyme for a short period (e.g., 10 minutes) in the presence of 1 mM ATP.[7]

-

A fluorescently labeled peptide substrate is added to initiate the kinase reaction.[7]

-

The extent of substrate phosphorylation is quantified, often using fluorescence-based detection methods.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Assays for EGFR Phosphorylation and Cell Viability

Cellular assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.

-

Principle: Engineered cell lines (e.g., Ba/F3) or human cancer cell lines expressing specific EGFR mutations are treated with this compound. The inhibition of EGFR autophosphorylation (a key step in its activation) and the subsequent effect on cell survival are measured.

-

pEGFR Inhibition Assay (AlphaLISA):

-

Engineered Ba/F3 cells expressing EGFR mutants (e.g., ex19del/T790M/C797S, L858R/T790M/C797S) are seeded in multi-well plates.[5]

-

Cells are treated with a range of this compound concentrations.

-

Following treatment, the cells are lysed, and the level of phosphorylated EGFR (pEGFR) is quantified using a sensitive immunoassay such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra Detection Kit.[2]

-

IC50 values are determined from dose-response curves.

-

-

Cell Viability Assay:

-

Cells are seeded and treated with this compound as described above.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]

-

IC50 values are calculated based on the reduction in cell viability.

-

-

Western Blotting:

-

To visualize the effect of this compound on the EGFR signaling pathway, treated cells are lysed, and proteins are separated by gel electrophoresis.

-

Antibodies specific for pEGFR and downstream signaling proteins like pAKT, pERK, and pS6K are used to probe the blot.[5] This provides qualitative confirmation of pathway inhibition.

-

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

-

Principle: Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.

-

General Protocol:

-

Cell Line-Derived Xenografts (CDX): NCI-H1975 or engineered Ba/F3 cells are injected subcutaneously into mice.[4]

-

Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients with specific EGFR mutations are implanted into mice.[5]

-

Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses (e.g., 30, 75, 100 mg/kg) and schedules (e.g., twice daily, BID).[4]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pEGFR levels).

-

Visualizing Pathways and Workflows

EGFR Signaling Pathway and this compound Inhibition

References

- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blueprint Medicines Presents Foundational Preclinical Data for this compound Showing Robust Anti-Tumor Activity in Treatment-Resistant EGFR-Mutated Lung Cancer at ESMO Virtual Congress 2020 [prnewswire.com]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Development of BLU-945

This compound is a fourth-generation, orally bioavailable, reversible, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically engineered to target both activating and on-target resistance mutations in the EGFR gene, which are a common cause of treatment failure in non-small cell lung cancer (NSCLC).[4][5] This guide provides a comprehensive overview of the preclinical data that supported the clinical development of this compound.

Mechanism of Action

This compound is designed to potently inhibit EGFR with activating mutations (such as L858R and exon 19 deletions) that have acquired resistance mutations, most notably T790M and C797S.[3][4] While first- and second-generation TKIs are often rendered ineffective by the T790M mutation, and the third-generation TKI osimertinib is compromised by the C797S mutation, this compound targets these triple-mutant forms of EGFR.[3][6] A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[3][6] Preclinical data indicate a selectivity of over 450-fold for mutant EGFR compared to WT EGFR in both biochemical and cellular assays.[4]

Signaling Pathway

This compound functions by binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the AKT and ERK pathways.[2][7]

Caption: EGFR signaling pathway inhibited by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound was assessed through a series of in vitro and in vivo experiments. The data are summarized in the tables below.

Table 1: In Vitro Biochemical and Cellular Activity

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Biochemical Assays | |||

| EGFR L858R/T790M | Enzymatic | <1 | [3] |

| EGFR L858R/T790M/C797S | Enzymatic | <1 | [3] |

| EGFR ex19del/T790M/C797S | Enzymatic | <1 | [3] |

| EGFR WT | Enzymatic | 280 | [3] |

| Cellular Assays | |||

| H1975 (L858R/T790M) | pEGFR Inhibition | 1.1 | [6] |

| A431 (WT EGFR amplified) | pEGFR Inhibition | >500 | [6] |

| Ba/F3 (L858R/T790M/C797S) | pEGFR Inhibition | 3.2 | [6] |

| Ba/F3 (ex19del/T790M/C797S) | pEGFR Inhibition | 4.0 | [6] |

| Ba/F3 (L858R/T790M/C797S) | Cell Viability | 6 | [7] |

| Ba/F3 (ex19del/T790M/C797S) | Cell Viability | 15 | [7] |

| YU-1182 (L858R/C797S) | Cell Viability | 293 | [8] |

Table 2: In Vivo Antitumor Activity

| Model Type | Cell Line / PDX Model | EGFR Mutation(s) | Dosing Regimen | Outcome | Reference |

| Cell-Derived Xenograft (CDX) | NCI-H1975 | L858R/T790M | 30 mg/kg BID | Tumor Stasis | [6] |

| CDX | NCI-H1975 | L858R/T790M | 100 mg/kg BID | Tumor Regression | [6] |

| CDX | Ba/F3 | L858R/T790M/C797S | Not Specified | Tumor Growth Inhibition | [6] |

| CDX | Ba/F3 | ex19del/T790M/C797S | Not Specified | Tumor Growth Inhibition | [6] |

| Patient-Derived Xenograft (PDX) | YU-1097 | ex19del/T790M/C797S | 100 mg/kg BID | Tumor Shrinkage | [9][10] |

| PDX (Osimertinib-resistant) | Not Specified | ex19del/T790M/C797S | 75 & 100 mg/kg BID (56 days) | Substantial Tumor Growth Inhibition | [6] |

| Intracranial Model | YU-1097 (Luciferase-expressing) | ex19del/T790M/C797S | Not Specified | Robust Antitumor Activity | [11] |

Experimental Protocols and Workflows

General Preclinical Development Workflow

The preclinical evaluation of this compound followed a structured workflow, from initial screening to in vivo efficacy and safety studies, to support its advancement into clinical trials.

Caption: General workflow for the preclinical development of this compound.

Detailed Methodologies

1. Biochemical Assays (Enzymatic Inhibition)

-

Objective: To determine the direct inhibitory activity of this compound on various EGFR mutant kinases.

-

Protocol: Recombinant EGFR variants were used. Compounds were incubated with the enzymes for 10 minutes. The reaction was initiated by adding 1 mM ATP and a peptide substrate.[3] The level of phosphorylation was measured to determine the half-maximal inhibitory concentration (IC50).

2. Cellular Assays (pEGFR Inhibition and Cell Viability)

-

Objective: To assess the potency of this compound in inhibiting EGFR phosphorylation and cell growth in engineered and patient-derived cancer cell lines.

-

Cell Lines:

-

pEGFR Inhibition Protocol: Cells were treated with varying concentrations of this compound for 4 hours. Cell lysates were collected, and levels of phosphorylated EGFR (Tyr1068) were measured using methods like AlphaLISA SureFire.[7][12]

-

Cell Viability Protocol: Cells were seeded in 96-well plates and incubated with various drug concentrations for 5 days. Cell viability was assessed using Cell Titer-Glo 3D (Promega).[7] Dose-response curves were generated to calculate IC50 values.[7]

3. Western Blotting

-

Objective: To confirm the inhibition of EGFR and its downstream signaling pathways (AKT, ERK, S6K).

-

Protocol: Cell lysates from treated cells were prepared using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, total ERK, pS6K, and total S6K.[7][9] β-actin was used as a loading control.[7][9]

4. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy and tolerability of this compound in mouse models.

-

Animal Models: 6-week-old female BALB/c nude mice were used.[6]

-

Tumor Implantation:

-

Treatment: Once tumors reached a specified volume, mice were randomized into groups and treated orally with vehicle control, osimertinib, or this compound at specified doses (e.g., 30, 75, or 100 mg/kg BID).[6][10]

-

Endpoints: Tumor volume was measured regularly. Body weight was monitored as an indicator of tolerability.[6][10] For intracranial models, tumor burden was measured by bioluminescence imaging.[11]

5. Preclinical Safety and Toxicology

-

Objective: To establish a safety profile for this compound to support first-in-human studies.

-

Studies: 28-day Good Laboratory Practice (GLP) toxicity studies were conducted in rats and non-human primates (NHP).[3][6] These studies helped determine the safety margins and establish a starting dose of 25 mg for the Phase 1 clinical trial.[3][]

Conclusion

The preclinical development of this compound demonstrated its potential as a potent and selective inhibitor of clinically relevant EGFR resistance mutations. Through a comprehensive series of in vitro and in vivo studies, this compound showed nanomolar potency against triple-mutant EGFR, significant tumor regression in various xenograft models including an intracranial model, and a favorable safety profile in GLP toxicology studies.[3][6][11] These robust preclinical data provided a strong rationale for the initiation of the Phase 1/2 SYMPHONY trial (NCT04862780) to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[4][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. blueprintmedicines.com [blueprintmedicines.com]

BLU-945: A Technical Guide to a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-945, also known as tigozertinib, is a fourth-generation, orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It has demonstrated significant potency against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the key resistance mutations T790M and C797S, while notably sparing wild-type (WT) EGFR.[4][5][6] This selectivity profile suggests a potential for reduced toxicity and a favorable safety profile in the treatment of non-small cell lung cancer (NSCLC).[5][6] Preclinical studies have shown robust anti-tumor activity in various models, including those resistant to previous generations of EGFR inhibitors like osimertinib.[2][7] this compound is currently under investigation in clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[7][8][9]

Chemical Structure and Properties

This compound is an aminopyrimidine-based compound with a complex molecular architecture designed for high-affinity and selective binding to the ATP-binding pocket of mutant EGFR.[10]

| Identifier | Value |

| IUPAC Name | N-(2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl)-5-isopropyl-8-((2R,3S)-2-methyl-3-((methylsulfonyl)methyl)azetidin-1-yl)isoquinolin-3-amine[2] |

| CAS Number | 2660250-10-0[1][2][11] |

| Chemical Formula | C28H37FN6O3S[2] |

| Molecular Weight | 556.70 g/mol [1][2][11] |

| SMILES | CC(C)C1=CC=C(N2--INVALID-LINK--CS(C)(=O)=O">C@@HC)C3=C1C=C(NC4=NC(N5C--INVALID-LINK--OC">C@@HF)=NC=C4)N=C3[2] |

| InChI Key | LIMFPAAAIVQRRD-BCGVJQADSA-N[2] |

| Physicochemical Properties | Value |

| Appearance | Solid powder[2] |

| Solubility | DMSO: ≥100 mg/mL (179.62 mM)[1] |

| Ethanol: Slightly soluble (0.1-1 mg/ml)[11] | |

| Storage | 3 years at -20°C (powder)[1] |

Pharmacological Properties

This compound is a potent and selective inhibitor of clinically relevant EGFR mutations. Its reversible binding mechanism distinguishes it from some third-generation irreversible inhibitors.[1][5]

| Pharmacological Target | IC50 (nM) | Assay Type |

| EGFR L858R/T790M | 0.4[11] | Biochemical |

| EGFR L858R/T790M/C797S | 0.5[11] | Biochemical |

| Wild-Type EGFR | 683[11] | Biochemical |

| pEGFR H1975 (L858R/T790M) | 1.1[5] | Cellular |

| pEGFR Ba/F3 (L858R/T790M/C797S) | 3.2[5] | Cellular |

| pEGFR Ba/F3 (ex19del/T790M/C797S) | 4.0[5] | Cellular |

IC50: Half-maximal inhibitory concentration

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and tumor growth.[12] Its high selectivity for mutant over wild-type EGFR is attributed to specific interactions with the mutated amino acid residues within the ATP-binding pocket.[13]

Caption: this compound inhibits mutant EGFR signaling, blocking downstream pathways.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants and wild-type EGFR.

Methodology:

-

Recombinant human EGFR proteins (wild-type and mutant variants) are used.

-

The assay is performed in a buffer containing ATP and a peptide substrate.[4]

-

This compound is serially diluted and incubated with the EGFR enzyme for a defined period (e.g., 10 minutes) prior to the addition of ATP and the peptide substrate.[4]

-

The kinase reaction is initiated by the addition of ATP.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular EGFR Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.

Methodology:

-

Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g., L858R/T790M/C797S) or cancer cell lines with endogenous mutations (e.g., H1975) are used.[5]

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound for a specified duration (e.g., 4 hours).[14]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Phosphorylated EGFR (pEGFR) and total EGFR levels are measured using methods such as Western blotting or AlphaLISA.[7]

-

The ratio of pEGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 for phosphorylation inhibition.

Caption: Workflow for cellular EGFR phosphorylation inhibition assay.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human NSCLC cells harboring relevant EGFR mutations (cell line-derived xenografts, CDX) or with patient-derived tumor fragments (patient-derived xenografts, PDX).[7][11][12]

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at various dose levels and schedules (e.g., once or twice daily).[15]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of pEGFR levels).[12]

-

Efficacy is assessed by comparing tumor growth inhibition in the treated groups to the vehicle control group.

Clinical Development

This compound is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780).[7][9][16] This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound as a monotherapy and in combination with other agents, such as osimertinib, in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy.[8][16][17] Early results have indicated that this compound is generally well-tolerated and shows signs of clinical activity, with dose-dependent reductions in EGFR T790M and C797S mutant allele fractions observed in circulating tumor DNA (ctDNA).[18][19]

Synthesis

The chemical synthesis of this compound involves a multi-step process. A key feature of the synthesis is the construction of the modular isoquinoline core, followed by sequential coupling reactions to introduce the azetidine and aminopyrimidine moieties.[4] One of the critical steps is a Buchwald-Hartwig coupling to form the C-N bond between the isoquinoline and the azetidine ring.[5] A second Buchwald-Hartwig coupling is then employed to attach the aminopyrimidine fragment, completing the synthesis of the final product.[5]

Caption: Simplified overview of the key coupling steps in this compound synthesis.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with a compelling preclinical profile characterized by potent activity against a wide range of EGFR mutations, including those that confer resistance to third-generation TKIs, and high selectivity over wild-type EGFR. Its development addresses a critical unmet need for patients with NSCLC who have exhausted currently available targeted therapies. The ongoing SYMPHONY clinical trial will be crucial in determining the clinical utility of this compound as both a monotherapy and in combination regimens.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1/2 Study Targeting Acquired Resistance Mechanisms in Patients with EGFR Mutant Non-Small Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. youtube.com [youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. excenen.com [excenen.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. onclive.com [onclive.com]

- 19. blueprintmedicines.com [blueprintmedicines.com]

Investigating the Reversibility of BLU-945 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-945 is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target resistance mutations that arise during cancer therapy, particularly the C797S mutation which confers resistance to third-generation TKIs like osimertinib.[1][2][3] A key characteristic of this compound is its reversible binding to EGFR.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the experimental methodologies and conceptual frameworks used to investigate and confirm the reversible binding nature of this compound. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and EGFR Inhibition

Mutations in the EGFR gene are significant drivers in non-small-cell lung cancer (NSCLC).[1] While EGFR TKIs have revolutionized treatment, resistance mechanisms inevitably emerge. First and second-generation TKIs often lead to the T790M "gatekeeper" mutation, while the third-generation irreversible inhibitor, osimertinib, which targets the C797 residue, can be rendered ineffective by the C797S mutation.[1][2][8] this compound was developed as a potent, reversible, and wild-type-sparing inhibitor active against EGFR with activating mutations (like L858R and exon 19 deletions) and the T790M and C797S resistance mutations.[1][2][4] Its reversible binding mechanism is a deliberate design feature to overcome resistance mediated by the C797S mutation, which prevents covalent bond formation with irreversible inhibitors.[1]

The EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation in cancer makes it a prime therapeutic target.

Quantitative Analysis of this compound Potency

The potency of this compound has been evaluated across various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against clinically relevant mutations while sparing wild-type (WT) EGFR, which is crucial for minimizing toxicity.

| EGFR Mutant | Cell Line | IC50 (nM) | Reference |

| L858R/T790M | H1975 | 1.1 | [1] |

| L858R/T790M/C797S | Ba/F3 | 3.2 | [1] |

| ex19del/T790M/C797S | Ba/F3 | 4.0 | [1] |

| Wild-Type | A431 | 544 | [9] |

| ex19del/T790M/C797S | YU-1097 | 108 | [5] |

| L858R/T790M/C797S | Ba/F3 | 6 | [5] |

| ex19del/T790M/C797S | Ba/F3 | 15 | [5] |

Table 1: Cellular Potency of this compound against various EGFR mutations.

Experimental Protocols for Investigating Binding Reversibility

To empirically determine the reversibility of an inhibitor's binding, a combination of biochemical and cellular assays is typically employed. The following protocols describe standard methods that would be applied to characterize the binding kinetics of this compound.

Washout Assay (Cell-Based)

This assay is a cornerstone for assessing the reversibility of an inhibitor's effect on cellular signaling. It measures the recovery of protein activity after the removal of the inhibitor.

Objective: To determine if the inhibitory effect of this compound on EGFR phosphorylation is reversible upon its removal from the cellular environment.

Methodology:

-

Cell Culture and Treatment:

-

Culture EGFR-mutant cells (e.g., H1975 or engineered Ba/F3 cells) to 80-90% confluency.

-

Treat the cells with this compound at a concentration known to achieve maximal inhibition (e.g., 10x IC50) for a specified duration (e.g., 1-2 hours).

-

Include a vehicle control (e.g., DMSO) and a known irreversible inhibitor (e.g., osimertinib, where applicable for C797 wild-type cells) as controls.

-

-

Washout Procedure:

-

After incubation, aspirate the media containing this compound.

-

Wash the cells multiple times (e.g., 3-5 times) with fresh, pre-warmed, inhibitor-free media to remove all unbound compound.

-

After the final wash, add fresh media and return the cells to the incubator.

-

-

Time-Course Analysis:

-

At various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours), stimulate the cells with EGF to induce EGFR phosphorylation.

-

Lyse the cells at each time point to collect protein samples.

-

-

Detection and Quantification:

-

Analyze the cell lysates by Western blot.

-

Probe the blots with antibodies against phosphorylated EGFR (pEGFR) and total EGFR (tEGFR).

-

Quantify the band intensities to determine the ratio of pEGFR to tEGFR.

-

Expected Outcome for Reversible Binding: A time-dependent recovery of EGFR phosphorylation will be observed in the this compound treated cells after washout, eventually returning to levels similar to the vehicle control. In contrast, cells treated with an irreversible inhibitor would show sustained inhibition of phosphorylation.

Mass Spectrometry Analysis of Protein-Drug Adducts

Mass spectrometry (MS) provides direct evidence of covalent bond formation. For a reversible inhibitor, no stable covalent adduct should be detected.

Objective: To determine if this compound forms a stable covalent adduct with the EGFR protein.

Methodology:

-

Protein Incubation:

-

Incubate purified recombinant EGFR protein (mutant or wild-type) with an excess of this compound for a prolonged period.

-

As a positive control, incubate EGFR (with a C797 residue) with a known covalent inhibitor like osimertinib.

-

-

Sample Preparation for MS:

-

Remove unbound inhibitor through buffer exchange or dialysis.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the EGFR protein sequence, specifically looking for mass shifts on peptides containing cysteine residues (or other potential nucleophilic residues) in the ATP binding pocket. The expected mass shift would correspond to the molecular weight of this compound.

-

Expected Outcome for Reversible Binding: The analysis of the this compound-treated EGFR sample will not show any peptides with a mass modification corresponding to the inhibitor. The positive control (osimertinib) should, however, show a peptide with a mass adduct on Cys797.

Conceptual Framework: Reversible vs. Irreversible Inhibition

The distinction between reversible and irreversible inhibition is fundamental to understanding this compound's mechanism, especially in the context of the C797S mutation.

Conclusion

The characterization of this compound as a reversible inhibitor is critical to its clinical rationale. Standard biochemical and cell-based assays, such as washout experiments and mass spectrometry, are employed to confirm this binding modality. The absence of a stable covalent adduct and the recovery of cellular signaling upon drug removal provide direct evidence of its reversibility. This mechanism allows this compound to effectively inhibit EGFR variants with the C797S mutation, a key resistance pathway for third-generation covalent inhibitors, thereby addressing a significant unmet need in the treatment of EGFR-mutant NSCLC.

References

- 1. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

BLU-945: A Fourth-Generation EGFR Inhibitor Overcoming T790M/C797S Resistance in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The emergence of the tertiary T790M and subsequent C797S mutations in EGFR confers resistance to first-, second-, and third-generation TKIs, including osimertinib, leaving a critical unmet need for effective therapies. BLU-945 is a fourth-generation, orally bioavailable, reversible TKI designed to potently and selectively inhibit EGFR harboring activating mutations (exon 19 deletions or L858R) in combination with the T790M and C797S resistance mutations, while sparing wild-type EGFR. This guide provides a comprehensive technical overview of the preclinical data and experimental methodologies demonstrating the potential of this compound to overcome this critical resistance mechanism.

Mechanism of Action and Preclinical Efficacy

This compound is a highly potent and selective inhibitor of triple-mutant EGFR. Preclinical studies have demonstrated its ability to induce robust anti-tumor responses in various in vitro and in vivo models of osimertinib-resistant NSCLC.

In Vitro Potency and Selectivity

This compound exhibits sub-nanomolar to low nanomolar inhibitory activity against various EGFR mutant cell lines, including those with the challenging T790M and C797S mutations.[1][2] Notably, it demonstrates significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is crucial for a favorable therapeutic window and reduced off-target toxicities.[2]

| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |

| Ba/F3 | ex19del/T790M/C797S | 4.4 (pEGFR) / 15 (viability) | >10,000 (pEGFR) / >1000 (viability) | 4864.7 (pEGFR) |

| Ba/F3 | L858R/T790M/C797S | 2.9 (pEGFR) / 6 (viability) | 7754.6 (pEGFR) / >1000 (viability) | 6707.7 (pEGFR) |

| YU-1097 (PDC) | ex19del/T790M/C797S | 108 (viability) | >1000 (viability) | - |

| YU-1182 (PDC) | L858R/C797S | 293 (viability) | >1000 (viability) | - |

| NCI-H1975 | L858R/T790M | 1.1 (pEGFR) | - | - |

Table 1: In Vitro Inhibitory Activity of this compound against EGFR-Mutant Cell Lines. IC50 values represent the concentration required for 50% inhibition of either phosphorylated EGFR (pEGFR) or cell viability.

In Vivo Anti-Tumor Activity

Oral administration of this compound has demonstrated significant tumor regression in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of EGFR-mutant NSCLC.[2][3]

| Xenograft Model | EGFR Mutation Status | Treatment | Outcome |

| NCI-H1975 CDX | L858R/T790M | This compound (30 mg/kg BID) | Tumor Stasis |

| NCI-H1975 CDX | L858R/T790M | This compound (100 mg/kg BID) | Tumor Regression |

| Ba/F3 CDX | ex19del/T790M/C797S | This compound | Significant Tumor Regression |

| Ba/F3 CDX | L858R/T790M/C797S | This compound (100 mg/kg BID) | Strong Tumor Regression |

| PDX (YHIM-1094) | ex19del/T790M/C797S | This compound (100 mg/kg) | Significant Tumor Growth Inhibition |

| PDX | ex19del/T790M/C797S | This compound (75-100 mg/kg BID) | Substantial Tumor Growth Inhibition |

Table 2: In Vivo Efficacy of this compound in Xenograft Models of EGFR-Mutant NSCLC.

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of the triple-mutant EGFR, leading to the downregulation of key downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the assessment of cell viability in EGFR-mutant cell lines treated with this compound.

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: EGFR-mutant cells (e.g., Ba/F3 engineered to express triple-mutant EGFR) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.

-

Compound Treatment: After overnight incubation, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then agitated for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol describes the detection of phosphorylated EGFR and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound in PDX models.

Caption: General workflow for a patient-derived xenograft study.

Methodology:

-

Tumor Implantation: Fresh tumor tissue from an NSCLC patient with a confirmed EGFR T790M/C797S mutation is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Tumor growth is monitored regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses and schedules (e.g., 100 mg/kg, twice daily). The control group receives a vehicle.

-

Efficacy and Tolerability Assessment: Tumor volume and body weight are measured 2-3 times per week. The study continues for a defined period or until tumors in the control group reach a specified size.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound demonstrates significant preclinical activity against EGFR-mutant NSCLC, particularly in models harboring the T790M and C797S resistance mutations that are refractory to current standard-of-care therapies. Its high potency and selectivity, coupled with robust in vivo anti-tumor efficacy, underscore its potential as a promising therapeutic agent for this patient population. The experimental data and protocols presented in this guide provide a solid foundation for further investigation and clinical development of this compound. Further clinical evaluation, such as the SYMPHONY trial (NCT04862780), is ongoing to determine its safety and efficacy in patients.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BLU-945 in NSCLC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-945 is a fourth-generation, reversible, and orally available epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR mutations that confer resistance to third-generation TKIs like osimertinib, particularly the C797S mutation, while sparing wild-type EGFR.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in non-small cell lung cancer (NSCLC) cell lines.

Mechanism of Action

This compound potently and selectively inhibits the phosphorylation of mutant EGFR, including double and triple mutations such as L858R/T790M/C797S and exon 19 deletion/T790M/C797S.[3][4] This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[5]

Data Presentation

This compound IC50 Values in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various NSCLC cell lines harboring different EGFR mutations.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| Ba/F3 | Exon 19 del/T790M/C797S | 15 | >1000 | [6] |

| Ba/F3 | L858R/T790M/C797S | 6 | >1000 | [6] |

| YU-1182 | L858R/C797S | 293 | >1000 | [1] |

| YU-1097 | Exon 19 del/T790M/C797S | 108 | >1000 | [1] |

| YUO-143 (Organoid) | Exon 19 del/T790M/C797S | 40 | >1000 | [6] |

Experimental Protocols

Cell Viability Assay

This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

DMSO

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde or methanol)

-

0.5% Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or DMSO.

-

The medium with the compound is typically replaced every 3 days.[6]

-

-

Incubation:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Quantification:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with the fixing solution for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Western Blot Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of this compound.

Materials:

-

NSCLC cell lines

-

This compound

-

DMSO

-

RIPA lysis buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary and secondary antibodies (see table below)

-

Chemiluminescent substrate (ECL)

-

Imaging system

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add protease and phosphatase inhibitors immediately before use.

Antibody Table:

| Antibody | Host | Dilution | Catalog Number (Example) |

| Phospho-EGFR (Tyr1068) | Rabbit | 1:1000 | Cell Signaling Technology #2234 |

| Total EGFR | Rabbit | 1:1000 | RayBiotech #144-011577 |

| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology #9271 |

| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology #9272 |

| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology #9101 |

| Total ERK1/2 | Rabbit | 1:2000-1:6000 | Proteintech #11257-1-AP |

| GAPDH (Loading Control) | Mouse | 1:1000-1:10,000 | Invitrogen #MA5-15738 |

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification:

-

Centrifuge the lysates to pellet debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

References

- 1. biorbyt.com [biorbyt.com]